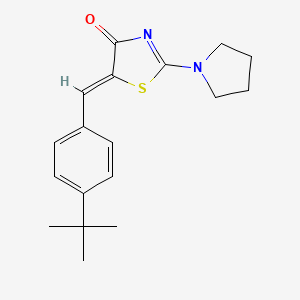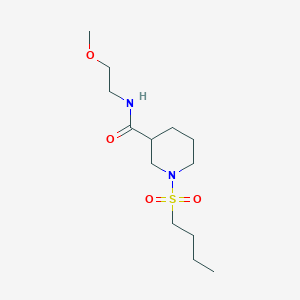![molecular formula C14H23N3 B5539200 N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound related to various fields in chemistry, including pharmaceuticals and material science. This compound belongs to a class of organic molecules that feature both aniline and piperazine moieties, making it a significant subject for chemical synthesis and application studies.
Synthesis Analysis
The synthesis of compounds similar to N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline often involves complex reactions combining various functional groups. For instance, molecules incorporating pyrazole, piperidine, and aniline moieties have been synthesized using specific reagents and conditions, highlighting the intricate methods required to assemble such structures (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is typically determined through X-ray crystallography, combined with computational methods like Density Functional Theory (DFT). These studies reveal the spatial arrangement and electronic properties of the molecules, providing insights into their reactivity and potential applications (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds with aniline and piperazine structures can be diverse, depending on their functional groups and overall structure. Research shows that these compounds can engage in a variety of chemical reactions, leading to new materials with unique properties. For example, dendritic structures incorporating piperidine motifs have been synthesized, demonstrating the versatility of these frameworks (Sacalis et al., 2019).
科学的研究の応用
Fluorescent Thermometer Applications : A study highlighted the use of a derivative of N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline in creating a ratiometric fluorescent thermometer. This thermometer shows unusual intensification in fluorescence with increasing temperature, making it useful in temperature detection applications (Chemical communications, 2014).
Photochemical Charge Separation : Another research demonstrated the utility of a compound related to N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline in photochemical charge separation in molecules. This involves efficient two-step electron transfer, which is crucial in photovoltaic applications and the study of electron transfer mechanisms (Journal of the American Chemical Society, 1996).
Molecular Structure Investigations : A 2021 study synthesized new derivatives incorporating pyrazole/piperidine/aniline moieties for molecular structure investigations. This research is significant in understanding intermolecular interactions and electronic properties of such compounds (Crystals, 2021).
Spectroscopy Studies : The compound's derivatives were also studied for their nuclear magnetic resonance spectroscopy properties. This type of research is essential for understanding the electronic environment and molecular structure of such compounds (Journal of Chemical Physics, 1963).
Atmospheric Chemistry : Research into the atmospheric reactions of derivatives of N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline with various agents like OH radicals and ozone contributes to our understanding of atmospheric chemistry and pollution control (Environmental Science & Technology, 1987).
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15(2)14-6-4-13(5-7-14)12-17-10-8-16(3)9-11-17/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJUURZOSEDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268249 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)
